molecular formula C21H30O8 B15245684 Onitin 2'-O-glucoside

Onitin 2'-O-glucoside

Cat. No.: B15245684
M. Wt: 410.5 g/mol
InChI Key: IXDYXCFZRYXQBB-JQAJVKEVSA-N
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Description

Onitin 2'-O-glucoside (CAS: 76947-60-9) is a naturally occurring flavonoid glucoside. The compound’s name suggests a glucosylation at the 2'-hydroxyl position of its aglycone, onitin. Despite its scarcity in recent literature, its inclusion in natural product databases and supplier catalogs underscores its relevance in phytochemical research .

Properties

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1

InChI Key

IXDYXCFZRYXQBB-JQAJVKEVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Onitin 2’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Scientific Research Applications of Onitisin 2'-O-glucoside

Onitisin 2'-O-glucoside is a sesquiterpenoid glycoside with diverse applications in scientific research, primarily due to its unique structure and bioactivity. It is characterized by a specific glycosylation pattern, setting it apart from other similar compounds.

Chemistry

Onitisin 2'-O-glucoside serves as a reference compound in the study of sesquiterpenoid glycosides.

Biology

This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties. Research indicates that Onitisin 2'-O-glucoside effectively scavenges reactive oxygen species (ROS), protecting cellular components from oxidative damage. This has been demonstrated through assays like DPPH and FRAP. In vitro studies using RAW264.7 macrophages have shown that the compound significantly reduces inflammation markers when stimulated with lipopolysaccharides (LPS).

Medicine

Onitisin 2'-O-glucoside is explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.

Diabetes Management
Research has focused on the anti-diabetic properties of Onitisin 2'-O-glucoside, demonstrating its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic animal models.

Anti-colon Cancer Effects
Dendrobium officinale (D. officinale)’s potential mechanism on colorectal cancer (CRC) and the relevant targets in the pathway are under investigation . A series of experimental assays including cell proliferation, cell invasion and migration, and TUNEL staining were performed in CRC cell lines to confirm the inhibitory effects of D. officinale .

Neuroprotective Effects
A study investigated the neuroprotective potential of Onitisin 2'-O-glucoside using neuronal cell lines exposed to oxidative stress. Pre-treatment with the compound significantly improved cell viability and reduced markers of apoptosis.

Industry

Onitisin 2'-O-glucoside is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Onitin 2’-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . Additionally, it may inhibit pro-inflammatory cytokines, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Flavonoid glucosides exhibit diverse biological activities influenced by glycosylation patterns. Below is a comparative analysis of Onitin 2'-O-glucoside with analogous compounds, focusing on structural features, natural sources, and functional properties.

Key Similar Compounds and Their Properties

Compound Name Parent Aglycone Glucosylation Position Natural Source Key Findings References
This compound Onitin 2'-O Not specified (research use) Available commercially; used in life science research. Limited bioactivity data.
Quercetin-4′-O-glucoside Quercetin 4′-O Onion peel, red-skinned onion High concentration in onion extracts; exhibits antioxidant activity. Bioaccessible during digestion (55.5% in fried onions).
Tricetin 4′-O-glucoside Tricetin 4′-O Pomegranate anthers Unique to pomegranate anthers; synthesized via regiospecific UGT enzymes (PgUGT73AL1/PgUGT76Z1).
Kaempferol-4′-O-glucoside Kaempferol 4′-O Pomegranate anthers Identified alongside tricetin derivatives; associated with floral tissue-specific metabolism.
Luteolin-4′-O-glucoside Luteolin 4′-O White radish sprouts Found exclusively in sprouts; structural characterization via LC-HR-ESI-MS.
Quercetin-3-O-glucoside Quercetin 3-O Onion, propolis Higher antioxidant capacity in gas phase (BDE: 76.3 kcal/mol) compared to 4′-O-glucoside. Metabolized to quercetin and methyl derivatives.
Puerarin-4′-O-glucoside Puerarin 4′-O Ge-Gen-Qin-Lian decoction C-glycoside-O-glucoside; identified in traditional Chinese medicine.

Structural and Functional Insights

Glucosylation Position and Bioactivity
  • Antioxidant Activity : Quercetin glucosides demonstrate position-dependent antioxidant efficacy. In the gas phase, quercetin-3-O-glucoside (BDE: 76.3 kcal/mol) outperforms quercetin-4′-O-glucoside (BDE: 80.2 kcal/mol) . However, in solvent environments, glucosylation at 3′-O or 7-O positions enhances stability and bioaccessibility .
  • Metabolic Stability : Quercetin-4′-O-glucoside is rapidly metabolized by colonic cells to aglycones (e.g., quercetin, isorhamnetin), whereas quercetin-3-O-glucoside-4′-O-glucoside remains stable .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

  • Methodological Answer :
  • Standardized Protocols : Document extraction solvents, temperatures, and chromatography gradients.
  • Quality Control : Implement NMR or LC-MS profiling for each batch.
  • Synthetic Alternatives : Explore chemical or enzymatic synthesis for consistent production .

Comparative and Collaborative Research

Q. How does this compound compare to other phenolic glucosides in bioactivity profiles?

  • Methodological Answer :
  • Meta-Analysis : Compile published IC₅₀ values for related glucosides (e.g., Isoorientin, Vitexin derivatives).
  • Cluster Analysis : Group compounds by bioactivity patterns to identify functional motifs .

Q. What collaborative frameworks enhance reproducibility in this compound research?

  • Methodological Answer :
  • Open Data Platforms : Share raw NMR/MS data via repositories like Zenodo.
  • Interlab Studies : Coordinate multi-institutional validation of key findings.
  • Protocol Harmonization : Adopt CONSORT or PRISMA guidelines for experimental reporting .

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